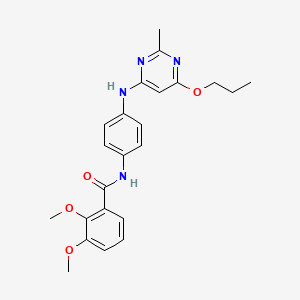

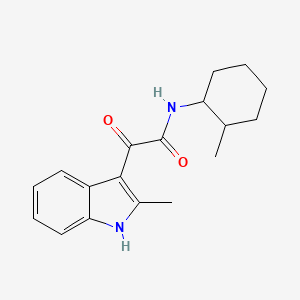

![molecular formula C10H11N3O B2453670 7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one CAS No. 941886-70-0](/img/structure/B2453670.png)

7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one” is a chemical compound with the molecular formula C16H20N4O2 . It is used in research and development .

Synthesis Analysis

The synthesis of indazoles, which includes “7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one”, can be achieved through various methods. One such method involves 1,3-Dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes . Another method involves the electrochemical radical Csp2–H/N–H cyclization of arylhydrazones .Molecular Structure Analysis

The molecular structure of “7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one” can be confirmed by its molecular formula C16H20N4O2 .Chemical Reactions Analysis

The chemical reactions involving “7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one” can include the electrochemical radical Csp2–H/N–H cyclization of arylhydrazones .Physical And Chemical Properties Analysis

The physical and chemical properties of “7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one” can be inferred from its molecular formula C16H20N4O2 .Scientific Research Applications

Synthesis of Novel Pyrazinoindolones An efficient base-mediated/metal-free approach has been developed for the synthesis of 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide derivatives via intramolecular indole N–H alkylation of novel bis-amide Ugi-adducts . This method is practical and highly regioselective for the preparation of new polycyclic functionalized pyrazino derivatives .

Multi-Target Drugs Substituted benzyl or phenethyl residues were attached to the N8 of the resulting 1,3-dialkyl-tetrahydropyrazino[2,1-f]purinediones with the aim to obtain multi-target drugs that block human A1 and A2A adenosine receptors (ARs) and monoaminoxidase B (MAO-B) . This approach has potential for the treatment of neurodegenerative diseases, particularly Parkinson’s disease .

Synthetic Approaches to 1H- and 2H-Indazoles The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . This review article gives a brief outline of optimized synthetic schemes with relevant examples .

Biological Potential of Indole Derivatives Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain indazole structural motif .

Water Solubility The compound “1H,2H,3H,4H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one” is known for its water solubility . This property makes it a suitable candidate for various applications in pharmaceutical and chemical industries .

Chemical Properties This compound has a molecular weight of 213.71 and is typically stored at room temperature . It is usually available in powder form .

Mechanism of Action

Target of Action

It is known that indazole derivatives, which are structurally similar to this compound, have been drawing attention in medicinal chemistry as kinase inhibitors .

Mode of Action

Indazole derivatives, which are structurally similar, are known to inhibit kinases . Kinase inhibitors work by blocking the action of kinases, enzymes that add a phosphate group to other proteins in cells. This can affect cell signaling pathways and potentially stop cancer cells from growing.

Biochemical Pathways

Kinase inhibitors, like indazole derivatives, can affect the pi3k/akt signaling pathway . This pathway is important for cell survival and growth, and its deregulation can lead to a variety of tumors .

Result of Action

Kinase inhibitors, like indazole derivatives, can potentially stop cancer cells from growing by affecting cell signaling pathways .

properties

IUPAC Name |

7,8,9,10-tetrahydro-2H-pyrazino[1,2-b]indazol-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c14-10-9-7-3-1-2-4-8(7)12-13(9)6-5-11-10/h5-6H,1-4H2,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQKBERUHRFHVMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN3C=CNC(=O)C3=C2C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

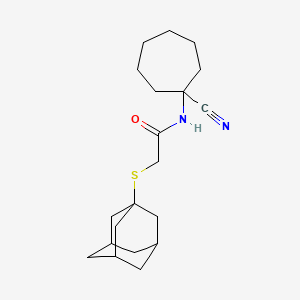

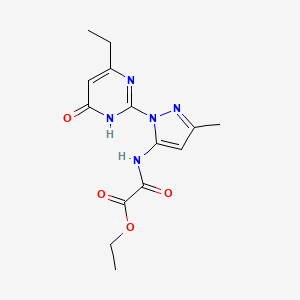

![N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N,3,4-trimethylbenzenesulfonamide](/img/structure/B2453595.png)

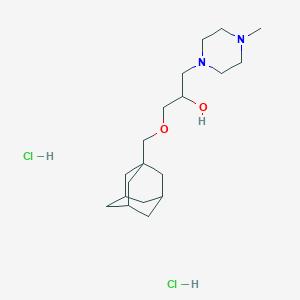

![7-[(2,5-dimethylphenyl)methyl]-1-(3-hydroxypropyl)-3,4,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2453602.png)

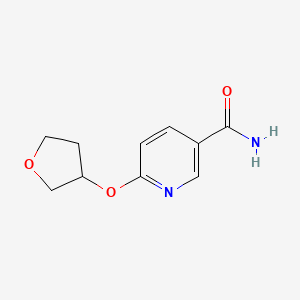

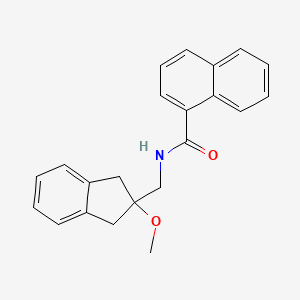

![6-Oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarbohydrazide](/img/structure/B2453603.png)

![tert-butyl N-[cyano(2-methoxyphenyl)methyl]carbamate](/img/structure/B2453608.png)

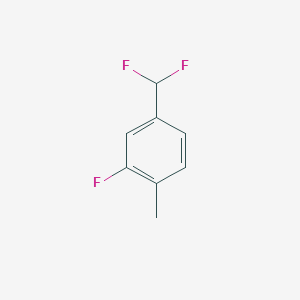

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2453609.png)

![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2453610.png)